molecular formula C17H21ClN2O B11219189 3-(2-Chlorophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole

3-(2-Chlorophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole

Cat. No.: B11219189
M. Wt: 304.8 g/mol
InChI Key: XODDQXVBLKVPCX-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a propylcyclohexyl group attached to the oxadiazole ring

Preparation Methods

The synthesis of 3-(2-Chlorophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzohydrazide with 4-propylcyclohexanone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(2-Chlorophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions typically lead to the formation of corresponding oxides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may result in the formation of alcohols or amines.

    Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu), leading to the formation of substituted derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole has found applications in various fields of scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent.

    Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent.

    Industry: In industrial applications, the compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for use in high-performance materials.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

3-(2-Chlorophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

    3-(2-Chlorophenyl)-5-(4-methylcyclohexyl)-1,2,4-oxadiazole: This compound has a similar structure but with a methyl group instead of a propyl group. It may exhibit different chemical and biological properties due to the difference in the alkyl group.

    3-(2-Chlorophenyl)-5-(4-ethylcyclohexyl)-1,2,4-oxadiazole: This compound has an ethyl group instead of a propyl group. The change in the alkyl group can affect the compound’s reactivity and interactions with biological targets.

    3-(2-Chlorophenyl)-5-(4-isopropylcyclohexyl)-1,2,4-oxadiazole: This compound has an isopropyl group, which may lead to different steric and electronic effects compared to the propyl group.

Properties

Molecular Formula

C17H21ClN2O

Molecular Weight

304.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H21ClN2O/c1-2-5-12-8-10-13(11-9-12)17-19-16(20-21-17)14-6-3-4-7-15(14)18/h3-4,6-7,12-13H,2,5,8-11H2,1H3

InChI Key

XODDQXVBLKVPCX-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=NC(=NO2)C3=CC=CC=C3Cl

Origin of Product

United States

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